molecular formula C12H13F2NO2 B11813454 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11813454
M. Wt: 241.23 g/mol
InChI Key: AZMKQCBJJOPXLY-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a difluorophenyl group and a pyrrolidinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,6-difluorobenzene, undergoes a halogenation reaction to introduce functional groups that facilitate further reactions.

    Introduction of the Pyrrolidinyl Group: The difluorophenyl intermediate is then reacted with pyrrolidine under specific conditions, such as the presence of a base like sodium hydride, to form the pyrrolidinyl derivative.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidinyl group are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Biology: It is investigated for its effects on biological systems, including its potential as a biochemical probe.

    Industry: The compound is used in the development of new industrial chemicals and processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the pyrrolidinyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with chlorine atoms instead of fluorine atoms.

    2-(2,6-Difluorophenyl)-2-(morpholin-1-yl)acetic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(2,6-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of both the difluorophenyl group and the pyrrolidinyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrrolidinyl group contributes to its binding interactions with molecular targets.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

2-(2,6-difluorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H13F2NO2/c13-8-4-3-5-9(14)10(8)11(12(16)17)15-6-1-2-7-15/h3-5,11H,1-2,6-7H2,(H,16,17)

InChI Key

AZMKQCBJJOPXLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=C(C=CC=C2F)F)C(=O)O

Origin of Product

United States

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